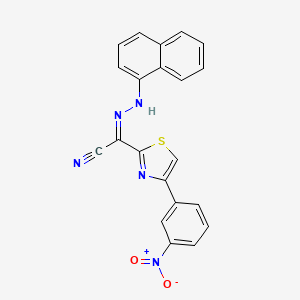

Fmoc-D-Pro(4-N3)-OH (2R,4R)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

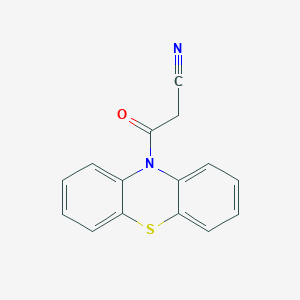

The synthesis of Fmoc-protected amino acids, such as "Fmoc-D-Pro(4-N3)-OH (2R,4R)," involves multiple steps, starting from basic amino acids or their derivatives. For instance, Fmoc-protected trans-4-methylproline was synthesized from D-serine, utilizing a series of transformations including diastereoselective formation and protective group exchanges to achieve the desired stereochemistry and protection levels (Nevalainen et al., 2001). This exemplifies the complex strategies required to synthesize Fmoc-protected amino acids, where control over stereochemistry and protecting groups is crucial.

Molecular Structure Analysis

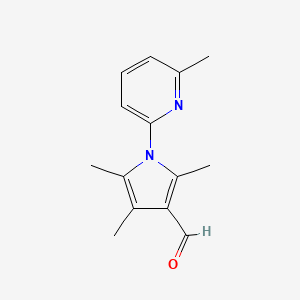

The molecular structure of "Fmoc-D-Pro(4-N3)-OH (2R,4R)" and similar compounds is characterized by the presence of the Fmoc group (fluorenylmethyloxycarbonyl) for amino protection and specific side chains for targeted reactivity. Spectroscopic and X-ray diffraction techniques are often employed for structural characterization, providing insights into the compound's geometry, electronic states, and potential for interactions (Haroon et al., 2019). These analyses are fundamental for understanding how these molecules interact in chemical reactions and biological environments.

Chemical Reactions and Properties

Fmoc-D-Pro(4-N3)-OH (2R,4R) and related compounds participate in a variety of chemical reactions, primarily in peptide coupling processes. The Fmoc group allows for selective deprotection under mild conditions, facilitating its use in solid-phase peptide synthesis (SPPS). This enables the sequential addition of amino acids to the growing peptide chain without affecting other functional groups (Gioia et al., 2017). The chemical properties of these compounds, such as reactivity and stability, are crucial for designing efficient synthesis protocols for peptides.

Scientific Research Applications

Liquid Chromatography and Precolumn Derivatization

A method involving liquid chromatography with precolumn derivatization using 9-fluorenylmethylchloroformate (FMOC) has been developed. This technique is employed for the determination of dimethylamine in groundwater, showcasing FMOC's utility in environmental analysis (Lopez, Alvarez, Miranda Ordieres, & Blanco, 1996).

Synthesis of Modified Amino Acids

Fmoc chemistry is integral in synthesizing modified amino acids. For example, N-Fmoc-(2S,3S,4R)-3,4-dimethylglutamine was synthesized using Fmoc-protected lactam, highlighting its role in complex amino acid synthesis (Çalimsiz & Lipton, 2005).

Peptide Synthesis

Fmoc chemistry is utilized in peptide synthesis, including the solid-phase synthesis of branched phosphopeptides. This methodology involves using Fmoc-protected amino acids to create specific ligands, demonstrating Fmoc's crucial role in peptide engineering (Xu, Zheng, Cowburn, & Bárány, 2004).

Hydrogel Formation

Fmoc-protected amino acids, like Fmoc-Phe-OH, can form hydrogels, which are used in various applications, including the stabilization of fluorescent silver nanoclusters. This application signifies Fmoc derivatives' importance in nanotechnology and material science (Roy & Banerjee, 2011).

Supramolecular Gel Application

Fmoc-functionalized amino acids like FMOC-Lys(FMOC)-OH have been used to create supramolecular gels with potential biomedical applications. These gels can incorporate silver mixtures to enhance their antimicrobial activity, demonstrating Fmoc derivatives' potential in medical and pharmaceutical fields (Croitoriu, Nita, Rusu, Cimponeriu, & Chiriac, 2021).

properties

IUPAC Name |

(2R,4R)-4-azido-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O4/c21-23-22-12-9-18(19(25)26)24(10-12)20(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,25,26)/t12-,18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPXMBBEYJTPNX-KZULUSFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Pro(4-N3)-OH (2R,4R) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

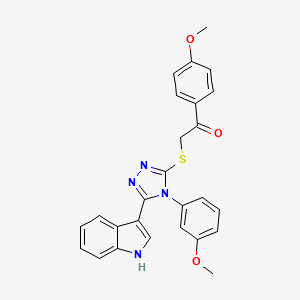

![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2489290.png)

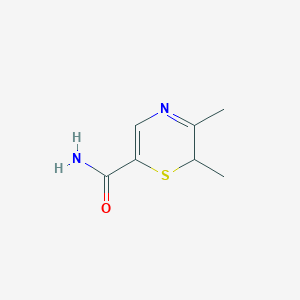

![4-(2-(4-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2489291.png)

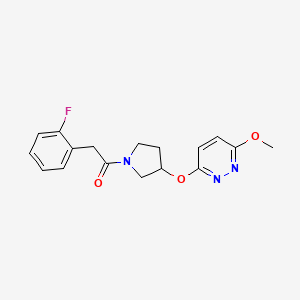

![1-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2489295.png)

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2489302.png)